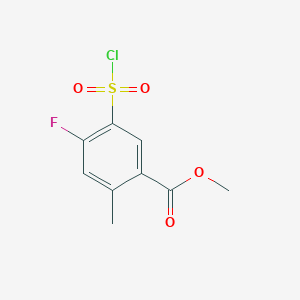

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

CAS No.: 1566997-25-8

Cat. No.: VC4981345

Molecular Formula: C9H8ClFO4S

Molecular Weight: 266.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566997-25-8 |

|---|---|

| Molecular Formula | C9H8ClFO4S |

| Molecular Weight | 266.67 |

| IUPAC Name | methyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate |

| Standard InChI | InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 |

| Standard InChI Key | HWBBOCGDHXNZCC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F |

Introduction

Synthesis and Preparation

The synthesis of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate typically involves sulfonylation reactions using chlorosulfonic acid derivatives. The process includes:

-

Starting Material: A methyl-substituted benzoic acid derivative with fluorine at the para position.

-

Reaction Conditions: Sulfonylation under controlled acidic conditions to introduce the chlorosulfonyl group.

-

Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acidic catalyst.

This compound is often synthesized for use as a building block in organic synthesis due to its reactive sulfonyl chloride group.

Applications and Potential Uses

-

Intermediate in Organic Synthesis:

-

The chlorosulfonyl group can undergo nucleophilic substitution, making this compound a versatile intermediate for synthesizing sulfonamides or other functional derivatives.

-

-

Pharmaceutical Development:

-

Material Science:

-

The combination of fluorine and sulfonyl groups may impart unique properties to polymers or advanced materials when used as a monomer precursor.

-

Safety and Handling

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate contains reactive groups that require careful handling:

-

Hazards:

-

The sulfonyl chloride group is highly reactive with water, releasing hydrochloric acid.

-

Potential irritant to skin, eyes, and respiratory tract.

-

-

Precautions:

-

Use personal protective equipment (PPE) such as gloves and goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume